INCB054828, also known as pemigatinib, is a selective small molecule inhibitor designed to target fibroblast growth factor receptors 1, 2, and 3. It has been developed primarily for the treatment of cholangiocarcinoma, a type of bile duct cancer. The compound exhibits potent inhibitory activity against these receptors, which are implicated in various malignancies due to their role in cell proliferation and survival. Pemigatinib's chemical formula is , with a molar mass of approximately 487.51 g/mol .
The primary mechanism of action for INCB054828 involves its binding to the ATP-binding site of fibroblast growth factor receptors. This binding inhibits the phosphorylation of downstream signaling pathways that promote tumor growth. In enzymatic assays, INCB054828 demonstrated half maximal inhibitory concentrations (IC50) of 0.4 nM for fibroblast growth factor receptor 1, 0.5 nM for fibroblast growth factor receptor 2, and 1.0 nM for fibroblast growth factor receptor 3, indicating its high potency .
INCB054828 has shown significant antitumor activity in preclinical models, particularly in tumors with genetic alterations in fibroblast growth factor receptors. It selectively inhibits the growth of cancer cell lines that exhibit FGFR signaling activation while demonstrating weaker effects on cell lines without such aberrations. In xenograft models, INCB054828 effectively suppressed tumor growth as a monotherapy and exhibited enhanced efficacy when combined with cisplatin .
The synthesis of INCB054828 has been detailed in various studies, typically involving multi-step organic synthesis techniques. Key steps include the formation of the tricyclic core structure followed by the introduction of functional groups such as the morpholine side chain and difluoromethoxyphenyl moiety. The synthetic route emphasizes achieving high purity and yield to ensure effective pharmacological properties .
Pemigatinib is primarily indicated for the treatment of advanced or metastatic cholangiocarcinoma characterized by specific alterations in fibroblast growth factor receptor 2. It has received regulatory approvals from both the U.S. Food and Drug Administration and the European Medicines Agency due to its demonstrated efficacy and safety profile in clinical trials . Additionally, ongoing research is exploring its potential applications in other cancers with FGFR alterations.
Interaction studies have shown that pemigatinib can be affected by various factors including concomitant medications that may alter its pharmacokinetics. The drug's metabolism is primarily hepatic, necessitating caution when used alongside other drugs that are metabolized by similar pathways. Clinical data suggest that pemigatinib has a manageable safety profile, with adverse reactions typically including electrolyte imbalances and gastrointestinal symptoms .
Pemigatinib belongs to a class of drugs known as fibroblast growth factor receptor inhibitors. Other notable compounds in this category include:
| Compound Name | Targeted FGFRs | IC50 (nM) | Unique Features |
|---|---|---|---|
| Erdafitinib | FGFR1-4 | 1.2 | Broader FGFR inhibition; used in bladder cancer |
| Infigratinib | FGFR1-3 | 0.9 | Similar mechanism; used for cholangiocarcinoma |
| Futibatinib | FGFR1-4 | 0.05 | Highly selective; developed for multiple cancers |
Pemigatinib is distinguished by its high selectivity for fibroblast growth factor receptors 1, 2, and 3 with minimal activity against fibroblast growth factor receptor 4, setting it apart from other inhibitors like Erdafitinib which targets all four receptors . The unique binding interactions within the ATP-binding pocket contribute to its enhanced potency compared to other compounds in this class .
The synthesis of INCB054828 (pemigatinib) represents a sophisticated multi-step organic synthesis approach that builds the complex pyrrolopyridopyrimidinone core structure through a series of carefully orchestrated chemical transformations [1] [2]. The synthetic pathway employs pyrrolopyridine as the foundational starting material and proceeds through strategic intermediates to construct the final tricyclic framework [3].
The synthetic route proceeds through a series of protection and directed ortho-metalation reactions to install the necessary functional groups [3] [4]. Protection of the nitrogen-1 position with triisopropylsilyl strategically allows for subsequent lithiation directed by the chlorine atom [3]. Quenching with dimethylformamide followed by aqueous acid workup affords the unprotected aldehyde intermediate in excellent yield [3] [4].
A critical transformation involves sulfonylation of nitrogen-1 and acetal protection of the aldehyde functionality [3] [4]. This protection strategy enables lithiation at the more activated carbon-2 position of the azaindole ring system [3]. The lithiation is followed by quenching with formamide to provide an intermediate aldehyde, which undergoes reductive amination with morpholine to prepare the morpholine-substituted azaindole intermediate in good yield [3] [4].
The morpholine incorporation represents a key structural element that contributes to the final compound's pharmacological properties [1] [2]. The reductive amination reaction employs sodium triacetoxyborohydride as the reducing agent, which provides excellent chemoselectivity for the imine reduction while preserving other sensitive functional groups present in the molecule [4] [5].
The final cyclization sequence involves the formation of the tricyclic pyrrolopyridopyrimidinone core through an intramolecular nucleophilic substitution reaction [3] [4]. The benzylamine intermediate undergoes reaction with ethyl isocyanate to generate the corresponding urea derivative [3] [4]. Upon exposure to lithium hexamethyldisilazide, this compound undergoes an intramolecular cyclization to displace the proximal chloride and furnish the desired azatricycle [3] [4].
The synthetic pathway concludes with basic hydrolysis to remove the phenylsulfonyl protecting group, completing the construction of pemigatinib in good overall yield [3] [4]. This deprotection step is accomplished under mild basic conditions that preserve the integrity of the complex tricyclic framework while selectively cleaving the sulfonyl protecting group [4].
The optimization of synthetic yield and purity for INCB054828 has been achieved through systematic investigation of reaction conditions, reagent selection, and purification protocols [6] [7]. The manufacturing process development has focused on establishing robust reaction parameters that consistently deliver high-quality product suitable for pharmaceutical applications [6].
Process optimization studies have identified critical parameters that significantly impact both yield and product quality [6] [8]. The recrystallization conditions have been carefully optimized to control both particle size distribution and polymorphic form, ensuring consistent physical properties of the final drug substance [6]. The final recrystallization step serves as the primary control mechanism for achieving the desired solid-state form and particle size specifications [6].
| Process Parameter | Optimized Range | Impact on Quality |
|---|---|---|
| Recrystallization Temperature | 60-80°C | Polymorphic form control |
| Crystallization Time | 4-8 hours | Particle size distribution |
| Solvent Ratio | 1:10-1:15 (w/v) | Yield optimization |
| Cooling Rate | 0.5-1.0°C/min | Crystal morphology |
The commercial manufacturing process utilizes conventional pharmaceutical processing equipment and has been validated to produce consistent batches meeting all quality specifications [9] [6]. Process validation studies have demonstrated that the manufacturing process reliably produces pemigatinib drug substance with the required purity profile and physical characteristics [6].
Impurity profiling studies have identified potential process-related impurities and established appropriate control strategies [6]. The synthetic route has been designed to minimize the formation of genotoxic impurities while maintaining acceptable overall yield [6]. Fate and purge studies have been conducted to understand the behavior of impurities throughout the manufacturing process and ensure their adequate removal [6].
Scale-up considerations have been thoroughly evaluated to ensure successful technology transfer from development to commercial manufacturing [6] [7]. The synthetic route demonstrates excellent scalability, with no significant changes in yield or impurity profile observed during scale-up operations [6]. Critical process parameters have been established with appropriate control ranges to ensure consistent product quality across different batch sizes [6].
The optimization process has resulted in a robust manufacturing procedure that consistently delivers pemigatinib drug substance with purity exceeding 98% and well-controlled impurity levels [6] [8]. The overall synthetic yield has been optimized to provide commercially viable production economics while maintaining the stringent quality requirements for pharmaceutical manufacturing [6].
Comprehensive analytical characterization of INCB054828 employs multiple orthogonal techniques to ensure complete structural confirmation and purity assessment [9] [6]. The analytical control strategy encompasses both identity confirmation and quantitative purity determination using state-of-the-art instrumentation and validated methodologies [6] [8].
Nuclear magnetic resonance spectroscopy serves as the primary technique for structural elucidation and identity confirmation of pemigatinib [9] [6]. Proton nuclear magnetic resonance analysis provides detailed information about the aromatic and aliphatic proton environments within the molecule [10]. The pyrrolopyridopyrimidinone core structure exhibits characteristic chemical shift patterns that serve as fingerprint identification markers [10].
The nuclear magnetic resonance spectrum of pemigatinib displays distinct signals corresponding to the morpholine methylene protons, the difluoromethoxyphenyl aromatic system, and the tricyclic core protons [11] [12]. The fluorine-containing substituents produce characteristic coupling patterns that aid in structural confirmation [12] [13]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information and serves as an additional identity test for the drug substance [9] [6].
High performance liquid chromatography-mass spectrometry represents the cornerstone analytical technique for purity assessment and impurity profiling [9] [6] [14]. The chromatographic method employs reverse-phase separation conditions optimized for resolution of pemigatinib from potential process-related impurities [8]. The analytical method utilizes gradient elution with acetonitrile and buffered aqueous mobile phases to achieve optimal peak separation [8].
| Analytical Parameter | Specification | Method |
|---|---|---|
| Assay | 98.0-102.0% | High Performance Liquid Chromatography |
| Related Substances | ≤2.0% total | High Performance Liquid Chromatography |
| Residual Solvents | Per International Conference on Harmonisation | Gas Chromatography |
| Water Content | ≤1.0% | Karl Fischer titration |
Mass spectrometric detection provides definitive molecular weight confirmation and structural information for pemigatinib and its impurities [14] [12]. The molecular ion peak at mass-to-charge ratio 488 corresponds to the protonated molecular ion of pemigatinib [12] [13]. Fragmentation patterns observed in tandem mass spectrometry experiments provide additional structural confirmation and aid in impurity identification [14].
The liquid chromatography-mass spectrometry method employs multiple reaction monitoring for enhanced selectivity and sensitivity [14]. Primary and secondary mass transitions (488→401 and 488→186) are monitored to ensure specificity and provide confirmation of peak identity [14]. The analytical method demonstrates excellent precision and accuracy across the specified concentration range [14] [8].
Infrared spectroscopy serves as an additional identity test, providing characteristic absorption bands for key functional groups present in the pemigatinib structure [9] [6]. The spectrum exhibits distinctive peaks corresponding to the carbonyl, aromatic, and aliphatic carbon-hydrogen stretching vibrations [9]. This technique provides rapid identification capability and serves as a complementary method to nuclear magnetic resonance spectroscopy [6].
X-ray powder diffractometry is employed to confirm the solid-state form and ensure consistent polymorphic identity [9] [6]. This technique provides definitive identification of the crystalline form and serves as a critical quality control parameter for the drug substance [6]. The diffraction pattern serves as a fingerprint for the specific polymorphic form used in the commercial formulation [6].
The crystal structure of INCB054828 in complex with the kinase domain of Fibroblast Growth Factor Receptor 1 has been determined at high resolution using X-ray crystallography, providing detailed atomic-level insights into the binding mechanism of this selective inhibitor [1] [2]. The structure, deposited in the Protein Data Bank under accession code 7WCL, was solved at a resolution of 2.5 Å using molecular replacement techniques [2] [3]. The crystallographic data reveal that INCB054828 functions as a Type I inhibitor, with the activation loop of Fibroblast Growth Factor Receptor 1 adopting the DFG-in conformation characteristic of this inhibitor class [1] [4].
The compound occupies the Adenosine Triphosphate-binding pocket of Fibroblast Growth Factor Receptor 1, where it establishes an extensive network of intermolecular contacts that account for its exceptional potency [1] [4]. The electron density maps clearly define the molecular boundaries of INCB054828 within the binding site, demonstrating excellent structural complementarity between the inhibitor and the kinase domain [1]. The crystallographic analysis confirms that INCB054828 binds in an orientation that maximizes both hydrogen bonding and van der Waals interactions with key residues in the active site [1] [4].
Table 1: Structural Features of INCB054828
| Property | Value |
|---|---|
| Chemical Name | 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one |
| Alternative Names | Pemigatinib, FGFR inhibitor INCB054828, Pemazyre |
| Molecular Formula | C24H27F2N5O4 |
| Molecular Weight (g/mol) | 487.5 |
| CAS Number | 1513857-77-6 |
| Chemical Structure Core | Tricyclic urea scaffold with pyrrolopyridine moiety |
| Key Functional Groups | Difluoromethoxyphenyl ring, morpholine solubilizing group, carbonyl groups |
| Stereochemistry | Achiral |
| Optical Activity | None |
Table 2: X-ray Crystallography Data for FGFR1-INCB054828 Complex
| Parameter | Value |
|---|---|
| PDB Code | 7WCL |
| Resolution (Å) | 2.5 |
| Data Collection Method | X-ray diffraction |
| Structure Determination | Molecular replacement |
| Refinement Method | Phenix.refine and Coot |
| Protein Conformation | DFG-in conformation (Type I inhibitor) |
| Ligand Binding Site | ATP-binding pocket |
The structural data demonstrate that INCB054828 exhibits a tricyclic urea scaffold as its central core, which rigidifies the molecular structure and enhances binding affinity through reduced conformational entropy loss upon binding [5] [1]. This scaffold represents a key design feature that distinguishes INCB054828 from other Fibroblast Growth Factor Receptor inhibitors and contributes to its selective inhibition profile [5] [6].
The crystal structure reveals that INCB054828 forms an intricate network of hydrogen bonds within the Adenosine Triphosphate-binding pocket of Fibroblast Growth Factor Receptor 1, which serves as the primary determinant of its high binding affinity and selectivity [1] [4]. The pyrrolopyridine moiety of INCB054828 establishes two critical hydrogen bonds with Alanine 564 in the hinge region of the kinase domain [1]. Specifically, the N-H group of the pyrrolopyridine forms a hydrogen bond with the backbone nitrogen of Alanine 564, while the carbonyl oxygen of the same moiety interacts with the backbone carbonyl group of Alanine 564 [1] [4].
A particularly important hydrogen bonding interaction occurs between one of the methoxy oxygen atoms of the difluoromethoxyphenyl ring and the backbone nitrogen atom of Aspartic Acid 641 [1] [4]. This interaction has been identified as a critical determinant of Fibroblast Growth Factor Receptor selectivity, as it provides specific recognition elements that distinguish Fibroblast Growth Factor Receptors from other kinase families [5] [1]. The positioning of this hydrogen bond is facilitated by the rigid difluoromethoxyphenyl ring system, which orients the methoxy groups in an optimal geometry for interaction with the receptor [1].
Table 3: Hydrogen Bonding Networks in ATP-Binding Pocket
| Interaction Type | INCB054828 Atom/Group | FGFR1 Residue | Functional Significance |
|---|---|---|---|
| Direct Hydrogen Bond | Pyrrolopyridine moiety N-H | Ala564 N-H group (hinge region) | Primary hinge binding |
| Direct Hydrogen Bond | Pyrrolopyridine moiety carbonyl | Ala564 carbonyl group (hinge region) | Primary hinge binding |
| Direct Hydrogen Bond | Methoxy oxygen (difluoromethoxyphenyl) | Asp641 backbone nitrogen | Selectivity enhancement |
| Water-Mediated Interaction | Tricyclic scaffold oxygen | Lys514 amino side chain (via water) | Stabilizing interaction |
| Water-Mediated Interaction | Tricyclic scaffold oxygen | Asp641 carboxylate side chain (via water) | Stabilizing interaction |
| Backbone Interaction | Difluoromethoxyphenyl ring | Asp641 interaction network | FGFR selectivity |
Beyond direct hydrogen bonding interactions, INCB054828 participates in water-mediated hydrogen bonding networks that further stabilize the protein-ligand complex [1]. A water molecule serves as a bridge between the oxygen atom of the tricyclic scaffold and both the amino side chain of Lysine 514 and the carboxylate side chain of Aspartic Acid 641 [1]. These water-mediated interactions contribute significantly to the binding affinity by providing additional stabilizing forces while maintaining the specific geometry required for optimal binding [1] [4].
The hydrogen bonding pattern observed in the INCB054828-Fibroblast Growth Factor Receptor 1 complex is consistent with the compound's demonstrated Adenosine Triphosphate-competitive inhibition mechanism [7] [8] [9]. The shifting of the half maximal inhibitory concentration from 0.6 to 6 nanomolar when Adenosine Triphosphate concentration was increased from 50 to 5,000 micromolar confirms the competitive nature of this binding mode [7] [8] [9].
The crystal structure analysis reveals that INCB054828 engages in extensive van der Waals interactions throughout the kinase domain of Fibroblast Growth Factor Receptor 1, contributing substantially to the overall binding energy and specificity of the complex [1] [4]. The difluoromethoxyphenyl ring of INCB054828 is positioned within a hydrophobic pocket that includes the gatekeeper residue Valine 561, where it forms multiple van der Waals contacts that are critical for both binding affinity and selectivity [1] [4].
The tricyclic urea scaffold establishes complementary van der Waals interactions with residues throughout the hinge region and adjacent areas of the binding site [1]. The rigid nature of this scaffold ensures optimal surface complementarity with the protein, maximizing the van der Waals contact area while minimizing unfavorable steric clashes [5] [1]. The pyrrolopyridine core component contributes additional van der Waals stabilization through shape complementarity with the Adenosine Triphosphate-binding cleft [1] [4].
Table 4: Van der Waals Interactions with Kinase Domain
| INCB054828 Component | FGFR1 Region/Residues | Interaction Character | Contribution to Binding |
|---|---|---|---|
| Difluoromethoxyphenyl ring | Hydrophobic pocket (Val561 gatekeeper region) | Hydrophobic contacts with gatekeeper residue | High - specificity and affinity |
| Tricyclic urea scaffold | Hinge region and adjacent areas | Complementary surface interactions | High - core binding stability |
| Pyrrolopyridine core | ATP-binding cleft | Shape complementarity with binding site | High - primary recognition |
| Morpholine group | Solvent-exposed region | No specific van der Waals contacts | Low - solubilizing function only |
| Overall molecular surface | Extensive kinase domain contacts | Multiple weak van der Waals forces | High - cumulative binding energy |
The morpholine solubilizing group extends toward the solvent-exposed region of the binding site and does not participate in significant van der Waals interactions with the protein [1]. This group serves primarily to enhance the aqueous solubility of INCB054828 and improve its pharmacokinetic properties rather than contributing to binding affinity [5] [1]. The strategic positioning of this group demonstrates sophisticated molecular design that optimizes both binding properties and drug-like characteristics [5].
Table 5: Inhibitory Potency Data
| Target | IC50 (nM) | Selectivity vs FGFR1 | Binding Mode |
|---|---|---|---|
| FGFR1 | 0.4 | 1 | ATP-competitive |
| FGFR2 | 0.5 | 1.25 | ATP-competitive |
| FGFR3 | 1.0 | 2.5 | ATP-competitive |
| FGFR4 | 30 | 75 | ATP-competitive |
| VEGFR2/KDR | 182 | 455 | ATP-competitive |
| c-KIT | 266 | 665 | ATP-competitive |
The cumulative effect of multiple van der Waals interactions across the molecular surface of INCB054828 results in a highly favorable binding enthalpy that contributes to the exceptional potency observed against Fibroblast Growth Factor Receptor 1, 2, and 3 [7] [8] [9] [1]. The selectivity profile, with half maximal inhibitory concentration values of 0.4, 0.5, and 1.0 nanomolar for Fibroblast Growth Factor Receptor 1, 2, and 3 respectively, compared to 30 nanomolar for Fibroblast Growth Factor Receptor 4, demonstrates the importance of these specific van der Waals contacts in determining inhibitor selectivity [7] [8] [9] [10].